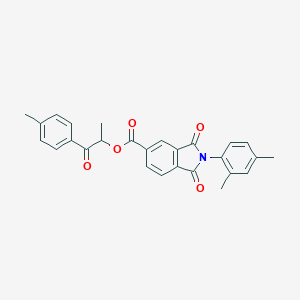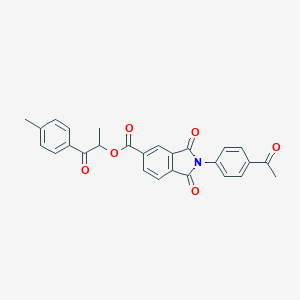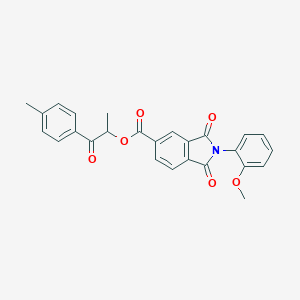![molecular formula C27H32N4O2 B304171 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304171.png)
4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DMQX and is a potent antagonist of glutamate receptors.
Applications De Recherche Scientifique
DMQX has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, DMQX is used as a research tool to study the role of glutamate receptors in various physiological and pathological conditions. DMQX has also been investigated for its potential therapeutic applications in the treatment of epilepsy, stroke, and other neurological disorders.
Mécanisme D'action
DMQX is a potent antagonist of glutamate receptors, specifically the AMPA subtype. Glutamate is the primary excitatory neurotransmitter in the central nervous system and plays a critical role in synaptic plasticity, learning, and memory. DMQX binds to the glutamate receptor and prevents the binding of glutamate, thereby blocking the excitatory signal. This mechanism of action makes DMQX a useful tool in studying the role of glutamate receptors in various physiological and pathological conditions.
Biochemical and Physiological Effects:
DMQX has been shown to have several biochemical and physiological effects. In animal studies, DMQX has been shown to reduce seizure activity and protect against ischemic brain damage. DMQX has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine. Additionally, DMQX has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMQX in lab experiments is its potency and selectivity for the AMPA subtype of glutamate receptors. This makes it a useful tool for studying the role of glutamate receptors in various physiological and pathological conditions. However, one of the limitations of using DMQX is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on DMQX. One area of research is the development of more potent and selective AMPA receptor antagonists. Another area of research is the investigation of the therapeutic potential of DMQX in the treatment of neurological disorders. Additionally, further research is needed to elucidate the precise mechanisms of action of DMQX and its effects on various neurotransmitter systems.
Méthodes De Synthèse
The synthesis of DMQX involves several steps, including the condensation of 4-(dimethylamino)benzaldehyde with 2,6-dimethylpyridine-3,5-dicarboxylic acid, followed by the reduction of the resulting Schiff base with sodium borohydride. The final step involves the cyclization of the resulting amine with ethyl chloroformate. The yield of DMQX from this synthesis method is around 30%.
Propriétés
Nom du produit |
4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Formule moléculaire |
C27H32N4O2 |
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C27H32N4O2/c1-16-8-7-9-22(28-16)30-26(33)23-17(2)29-20-14-27(3,4)15-21(32)25(20)24(23)18-10-12-19(13-11-18)31(5)6/h7-13,24,29H,14-15H2,1-6H3,(H,28,30,33) |
Clé InChI |
YNLMPMSMKDAMNB-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=C(C=C4)N(C)C)C(=O)CC(C3)(C)C)C |
SMILES canonique |
CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=C(C=C4)N(C)C)C(=O)CC(C3)(C)C)C |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Methylphenyl)-1-oxopropan-2-yl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B304088.png)












